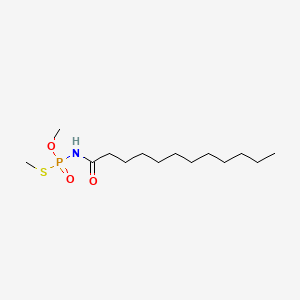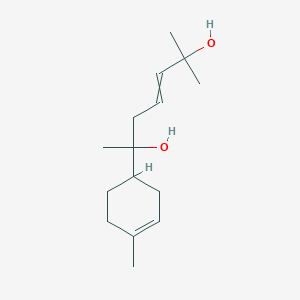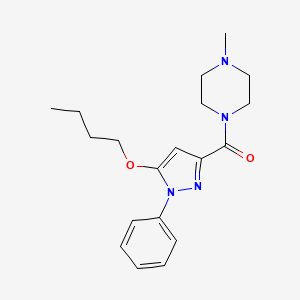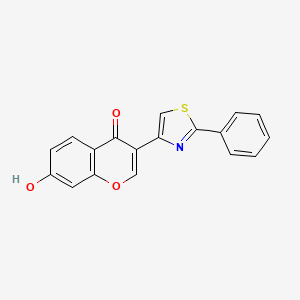
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is of particular interest due to its potential biological and pharmaceutical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 2-phenylthiazole. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one, which is then reacted with thioamides to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The phenylthiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 7-keto-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(2-phenylthiazol-4-yl)-4H-chroman-4-one.
Substitution: Formation of halogenated derivatives of the phenylthiazole moiety.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential use as an anti-inflammatory and antioxidant agent.
Industry: Possible applications in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzymes: Such as DNA gyrase and COX inhibitors.
Scavenging reactive oxygen species: Preventing free radical injury.
Interacting with cellular receptors: Modulating signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
3-Acyl(aroyl)coumarins: Used as synthons in heterocyclic synthesis.
3-(2-bromoacetyl)-1H-isochromen-1-one: An intermediate in the synthesis of the target compound.
Uniqueness
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of both the coumarin and thiazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
57390-75-7 |
|---|---|
Fórmula molecular |
C18H11NO3S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C18H11NO3S/c20-12-6-7-13-16(8-12)22-9-14(17(13)21)15-10-23-18(19-15)11-4-2-1-3-5-11/h1-10,20H |
Clave InChI |
MNGXFXVIFLIIQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CS2)C3=COC4=C(C3=O)C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
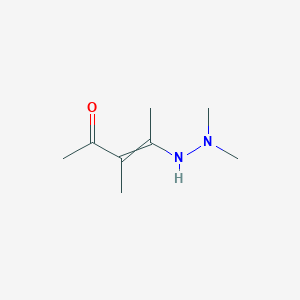
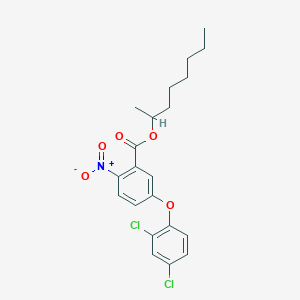
![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
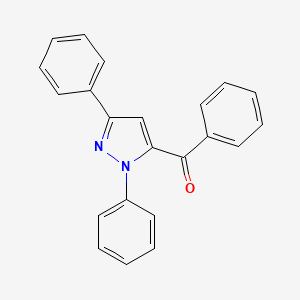
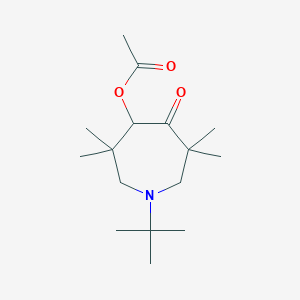
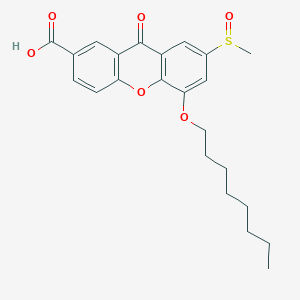
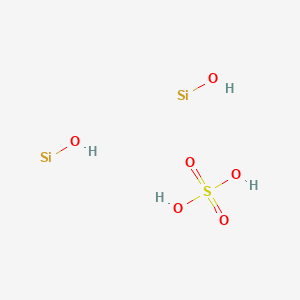
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
